N-({N'-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide
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Overview
Description
N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a naphthalene ring, an ethoxy group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide typically involves the condensation of 2-ethoxynaphthaldehyde with hydrazinecarboxamide, followed by the reaction with 2-fluorobenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide
- N-({N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide
- 4-tert-butyl-N-({N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20FN3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C22H20FN3O3/c1-2-29-20-12-11-15-7-3-4-8-16(15)18(20)13-25-26-21(27)14-24-22(28)17-9-5-6-10-19(17)23/h3-13H,2,14H2,1H3,(H,24,28)(H,26,27)/b25-13- |
InChI Key |
YYKWBTLNIQOOHI-MXAYSNPKSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)CNC(=O)C3=CC=CC=C3F |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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